molecular formula C8H8N2O6 B8717179 2-(4-Hydroxy-6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

2-(4-Hydroxy-6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No. B8717179
M. Wt: 228.16 g/mol
InChI Key: XUHHQQPFQLOWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C8H8N2O6 and its molecular weight is 228.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Hydroxy-6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

IUPAC Name

2-(4-hydroxy-6-methyl-3-nitro-2-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C8H8N2O6/c1-4-2-5(11)7(10(15)16)8(14)9(4)3-6(12)13/h2,11H,3H2,1H3,(H,12,13)

InChI Key

XUHHQQPFQLOWAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)O)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

31.2 g (0.17 mol) of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-1-acetic acid are suspended in 255 ml of acetic acid, 24 ml of a 68% aqueous nitric acid solution are added at room temperature and the mixture is heated to 80° C. on an oil bath. The reaction medium is cooled, the solvent is evaporated off and the residue is taken up in twice 100 ml of water. The mixture is evaporated to dryness and the residue is taken up with twice 100 ml of toluene. The product is recrystallized from isopropanol and dried in an oven. 27.2 g of product are obtained in the form of yellow crystals.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
255 mL
Type
solvent
Reaction Step Three
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.